molecular formula C24H31O7K B193082 Eplerenone Hydroxyacid Potassium Salt CAS No. 95716-98-6

Eplerenone Hydroxyacid Potassium Salt

Katalognummer B193082
CAS-Nummer: 95716-98-6
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: PRKXKJMKEHYPBV-PUDZRVQSSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eplerenone Hydroxyacid Potassium Salt is a metabolite of Eplerenone . It is used in combination therapy for the treatment of cardiovascular disorders . The molecular formula is C24 H31 O7 and the molecular weight is 470.60 .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Eplerenone

Heart Failure and Cardiovascular Health

  • Eplerenone has shown efficacy in reducing hospitalization for heart failure and cardiovascular mortality in patients with chronic heart failure and reduced ejection fraction (HF-REF) (Eschalier et al., 2013).
  • Its survival benefits in heart failure patients post-myocardial infarction are independent of its diuretic and potassium-sparing effects, suggesting that mineralocorticoid receptor antagonism provides cardiovascular protection beyond these properties (Rossignol et al., 2011).

Hypertension

  • Eplerenone is effective as an antihypertensive agent, reducing clinic and ambulatory blood pressure in patients with essential hypertension (White et al., 2003).
  • It also demonstrated similar effectiveness in lowering office and home blood pressures in hypertensive patients treated with calcium channel blockers and angiotensin II receptor blockers as compared to indapamide, a thiazide-like diuretic (Ohta et al., 2015).

Pharmacokinetics and Pharmacodynamics

  • Eplerenone is distinguished from spironolactone by its shorter half-life and absence of active metabolites. It is effective as an antihypertensive agent and in improving morbidity and mortality of heart failure (Sica, 2005).
  • It has been compared favorably with spironolactone in the management of patients with bilateral idiopathic hyperaldosteronism, offering similar blood pressure reduction with fewer endocrine side effects (Karagiannis et al., 2009).

Safety and Efficacy in Specific Conditions

  • In patients with systolic heart failure and mild symptoms, eplerenone reduced the risk of death and hospitalization, demonstrating its safety and efficacy in this group (Zannad et al., 2011).
  • Its use in treating hypokalemia in Gitelman syndrome was found to be effective, suggesting its utility beyond its traditional applications (Blanchard et al., 2015).

Serum Potassium and Clinical Outcomes

  • The relationship between eplerenone, serum potassium, and clinical outcomes in heart failure post-myocardial infarction was studied, highlighting the importance of periodic monitoring of serum potassium levels (Pitt et al., 2008).

Other Studies

  • Eplerenone's role in reducing systolic blood pressure in oligo-anuric hypertensive hemodialysis patients without affecting plasma aldosterone concentrations or plasma renin activity was investigated (Shavit et al., 2011).
  • The safety profile of eplerenone in hemodialysis patients and its impact on hyperkalemia and hypotension was assessed, indicating its safety for use in such populations (Walsh et al., 2015).

Zukünftige Richtungen

Eplerenone has been shown to be effective in reducing urinary protein and anti-fibrosis in patients with diabetic nephropathy (DN), and it also shows a specific improvement in blood pressure . This suggests potential future directions for the use of Eplerenone and its metabolites, including Eplerenone Hydroxyacid Potassium Salt, in the treatment of DN and potentially other conditions.

Eigenschaften

IUPAC Name

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKXKJMKEHYPBV-NKAIHNAKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3C24[C@H](O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)[O-])O)C)C(=O)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675881
Record name potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eplerenone Hydroxyacid Potassium Salt

CAS RN

95716-98-6
Record name potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 2
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 3
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 4
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 5
Eplerenone Hydroxyacid Potassium Salt
Reactant of Route 6
Eplerenone Hydroxyacid Potassium Salt

Citations

For This Compound
1
Citations
K Filip, M Łaszcz, A Leś, J Chmiel - Journal of Pharmaceutical and …, 2018 - Elsevier
Two novel high-performance liquid chromatography methods for the determination of process-related impurities of eplerenone drug substance and the designated starting material were …
Number of citations: 2 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.